

A Technical Guide to Commercial Sourcing and Research Applications of Cyanuric Acid- $^{13}\text{C}_3$

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Compound of Interest

Compound Name: Cyanuric acid- $^{13}\text{C}_3$

Cat. No.: B564499

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cyanuric acid- $^{13}\text{C}_3$, a stable isotope-labeled compound crucial for a range of research applications. This document details commercial suppliers, product specifications, and key experimental protocols, offering a valuable resource for researchers in metabolic studies, analytical chemistry, and drug development.

Commercial Suppliers of Cyanuric Acid- $^{13}\text{C}_3$

The acquisition of high-quality stable isotope-labeled compounds is paramount for the accuracy and reliability of experimental data. Cyanuric acid- $^{13}\text{C}_3$ is available from a number of reputable commercial suppliers, each offering various product specifications. A summary of key suppliers and their product offerings is presented in the table below. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

Supplier	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Available Quantities (Examples)	Form
Sigma-Aldrich	687820 / 32679	99 atom % ¹³ C	97% (CP)	10 mg	Powder
MedchemExpress	HY-W010407-13C3	-	>98.0%	1 mg, 5 mg, 10 mg	Solid
Cambridge Isotope Laboratories, Inc.	CNLM-4661-1.2	¹³ C ₃ , 99%; ¹⁵ N ₃ , 98%+	90%+	1.2 mL (100 µg/mL in Water)	Solution
Toronto Research Chemicals	C987717	-	-	5 mg, 50 mg	-
Santa Cruz Biotechnology	sc-224523	99%	>95%	-	-
LGC Standards	TRC-C987717	-	>95% (HPLC)	5 mg	Neat
TargetMol	T39424	-	-	-	-
Simson Pharma Limited	-	-	-	Custom Synthesis	Powder

Data is compiled from publicly available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current product specifications and pricing.

Experimental Protocols

Cyanuric acid-¹³C₃ serves as a critical tool in a variety of experimental contexts, most notably as an internal standard for quantitative mass spectrometry and as a tracer in metabolic

research.

Protocol 1: Use of Cyanuric acid- $^{13}\text{C}_3$ as an Internal Standard for LC-MS/MS Analysis of Melamine and Cyanuric Acid in Food Matrices

This protocol outlines a general procedure for the determination of melamine and cyanuric acid in food samples, such as pet food, meat, and infant formula, using isotope dilution mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Materials and Reagents:

- Cyanuric acid- $^{13}\text{C}_3$ (Internal Standard)
- Melamine- $^{13}\text{C}_3$ (Internal Standard)
- Native Melamine and Cyanuric Acid standards
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, deionized
- Formic Acid
- Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange (MCX) for melamine and Mixed-Mode Anion Exchange (MAX) for cyanuric acid)

2. Sample Preparation: a. Homogenize 1-5 g of the food sample. For dry samples, reconstitution with a known volume of water may be necessary.[\[2\]](#) b. Spike the homogenized sample with a known concentration of Cyanuric acid- $^{13}\text{C}_3$ and Melamine- $^{13}\text{C}_3$ internal standards. c. Extract the analytes and internal standards from the matrix using an appropriate solvent mixture, typically 50:50 acetonitrile/water.[\[4\]](#) d. Vortex and sonicate the sample to ensure thorough extraction. e. Centrifuge the sample to pellet solid debris.

3. Solid Phase Extraction (SPE) Cleanup: a. Condition the respective SPE cartridges (MCX for melamine, MAX for cyanuric acid) according to the manufacturer's instructions. b. Load the supernatant from the extracted sample onto the conditioned cartridges. c. Wash the cartridges to remove interfering matrix components. d. Elute the analytes and internal standards using an appropriate elution solvent.

4. LC-MS/MS Analysis: a. Prepare a calibration curve using the native melamine and cyanuric acid standards, with each calibration point containing the same concentration of the ^{13}C -labeled internal standards. b. Analyze the prepared sample extracts and calibration standards by LC-MS/MS. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.^[1] c. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific transitions for both the native analytes and the ^{13}C -labeled internal standards. For Cyanuric acid- $^{13}\text{C}_3$, a common transition monitored is m/z 132 - > 43.^[1]

5. Data Analysis: a. Quantify the concentration of melamine and cyanuric acid in the samples by calculating the ratio of the peak area of the native analyte to that of its corresponding ^{13}C -labeled internal standard and comparing this ratio to the calibration curve.

Protocol 2: Conceptual Workflow for a Metabolic Labeling Study Using Cyanuric acid- $^{13}\text{C}_3$

While less common than its use as an internal standard, Cyanuric acid- $^{13}\text{C}_3$ can potentially be used as a tracer to investigate the metabolic fate of the triazine ring in specific biological systems. This is a conceptual workflow based on general principles of stable isotope tracing.^[5]
^[6]^[7]^[8]

1. Experimental Design: a. Cell Culture: Culture cells or organisms of interest in a defined medium. b. Labeling: Introduce Cyanuric acid- $^{13}\text{C}_3$ into the culture medium at a known concentration. The duration of labeling will depend on the expected rate of uptake and metabolism and the desired point of analysis (e.g., steady-state or dynamic labeling). c. Controls: Include parallel cultures with unlabeled cyanuric acid and cultures without any cyanuric acid as controls.

2. Sample Collection and Metabolite Extraction: a. At designated time points, harvest the cells or tissues. b. Quench metabolism rapidly, for example, by using cold methanol or liquid

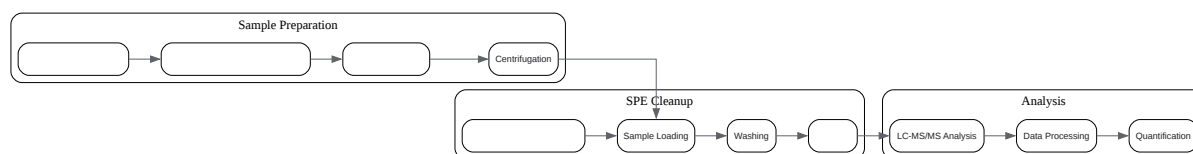
nitrogen. c. Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Metabolite Analysis by Mass Spectrometry: a. Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS or GC-MS). b. Search for the incorporation of the ^{13}C label into downstream metabolites. This involves looking for mass shifts corresponding to the incorporation of one or more ^{13}C atoms.

4. Data Analysis and Interpretation: a. Identify metabolites that show ^{13}C enrichment. b. Determine the mass isotopologue distribution (MID) for each labeled metabolite to understand the number of ^{13}C atoms incorporated. c. Use the labeling patterns to infer the activity of metabolic pathways involved in the transformation of cyanuric acid.

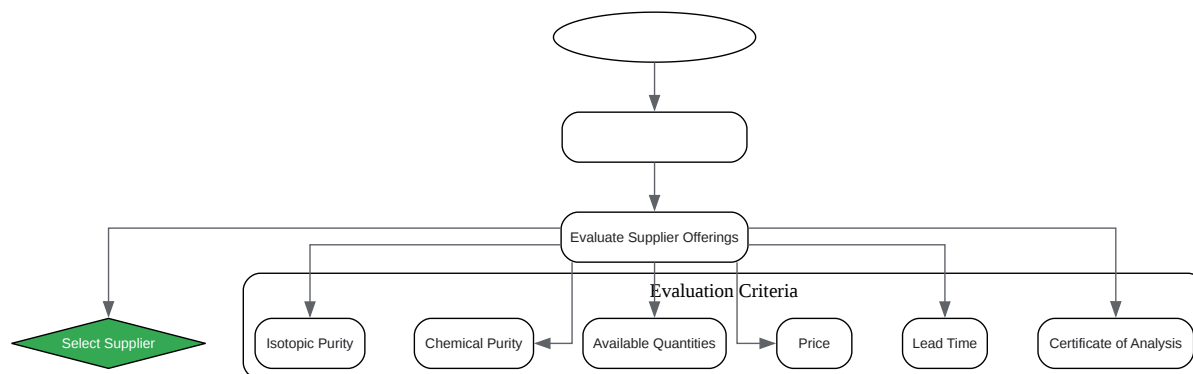
Visualizations

To further clarify the described processes, the following diagrams have been generated using Graphviz.



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Caption: LC-MS/MS workflow using $^{13}\text{C}_3$ -Cyanuric Acid.



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Caption: Decision workflow for selecting a supplier.

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